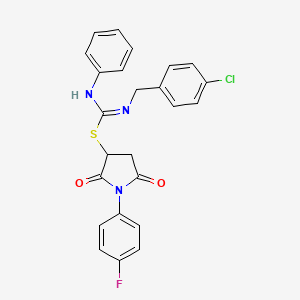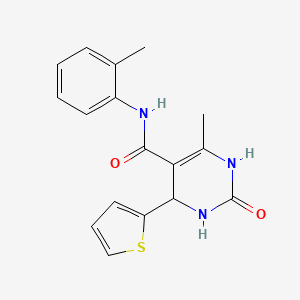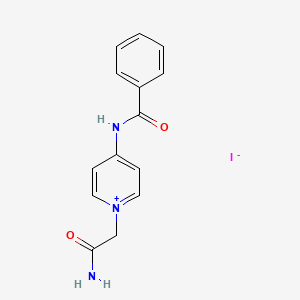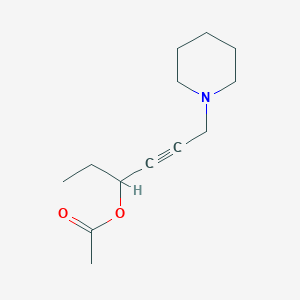
4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide
Vue d'ensemble
Description
The compound “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of chloro, fluoro, and nitro substituents suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity .
Synthesis Analysis
While the specific synthesis process for “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” is not available, benzamides are typically synthesized through the reaction of benzoyl chloride with an appropriate amine . The presence of chloro, fluoro, and nitro substituents would likely require additional steps or modifications to this basic process .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could affect the overall shape of the molecule, its electronic properties, and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could participate in various types of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could affect properties such as solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Fluorinated molecules have garnered significant interest in medicinal chemistry. Researchers explore their potential as drug candidates due to their unique properties, such as altered lipophilicity, metabolic stability, and receptor binding affinity . In the case of CBMicro_018391, its trifluorinated benzamide structure could contribute to novel drug design. Further investigations might focus on its interactions with specific biological targets or pathways.
Crystallography and Structural Studies
CBMicro_018391 was synthesized using standard procedures, and its crystal structure was determined via single-crystal X-ray diffraction . Researchers can study its solid-state arrangement, intermolecular interactions, and molecular packing. Insights from crystallography aid in understanding the compound’s stability, reactivity, and potential applications.
Hydrogen Bonding Networks
The primary hydrogen bonds in CBMicro_018391 involve amide–amide interactions along the b-axis direction . Investigating these interactions provides valuable information about its supramolecular behavior. Researchers might explore how these hydrogen bonds influence solubility, dissolution rates, or other physicochemical properties.
Fluorine Chemistry
CBMicro_018391’s trifluorinated structure sets it apart from more common difluorinated or tetrafluorinated analogues . Researchers can delve into the effects of fluorine substitution on reactivity, stability, and biological activity. Comparative studies with related compounds could reveal trends and guide further exploration.
Materials Science
Fluorinated compounds often exhibit unique properties in materials science. CBMicro_018391’s trifluorinated benzamide scaffold could be incorporated into polymers, coatings, or functional materials. Researchers might investigate its compatibility with other components and its impact on material properties.
Hehir, N., & Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. DOI: 10.3390/M1771
Propriétés
IUPAC Name |
4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDTQDEYCZBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4886352.png)
![2-iodo-6-methoxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]phenol](/img/structure/B4886355.png)



